3-Pyridinecarbonitrile, 4,6-diamino-2,5-dihydro-2-thioxo-
Description
The compound 3-Pyridinecarbonitrile, 4,6-diamino-2,5-dihydro-2-thioxo- features a pyridine core substituted with a nitrile group at position 3, amino groups at positions 4 and 6, and a thioxo (C=S) group at position 2 within a partially saturated dihydro-pyridine ring.
Properties
IUPAC Name |
2,4-diamino-6-sulfanylidene-3H-pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c7-2-3-4(8)1-5(9)10-6(3)11/h1,8H2,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQWLENKRBACTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=S)N=C1N)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90543613 | |
| Record name | 4,6-Diamino-2-sulfanylidene-2,5-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105774-81-0 | |
| Record name | 4,6-Diamino-2-sulfanylidene-2,5-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 4,6-diamino-2,5-dihydro-2-thioxo- typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-pyridinecarbonitrile with appropriate reagents to introduce the amino and thioxo groups. The reaction conditions often include the use of solvents like ethanol or pyridine and catalysts to facilitate the transformation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes steps such as:
Nitration: Introduction of nitro groups to the pyridine ring.
Reduction: Conversion of nitro groups to amino groups.
Thioxo Group Introduction: Using sulfur-containing reagents to introduce the thioxo group.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarbonitrile, 4,6-diamino-2,5-dihydro-2-thioxo- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of reduced amino derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation or use of reducing agents like sodium borohydride.
Substitution: Halogenating agents or nucleophiles under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different chemical syntheses.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that derivatives of 3-pyridinecarbonitrile exhibit antimicrobial properties. For instance, studies indicate that modifications to the thioxo group can enhance the compound's efficacy against various bacterial strains. A study by Mohamed et al. (2021) synthesized a series of thioxo derivatives and tested their antibacterial activity, finding promising results against Gram-positive and Gram-negative bacteria .
Anticancer Properties
The compound's structure allows it to interact with biological targets associated with cancer proliferation. In vitro studies have shown that certain derivatives can inhibit cell growth in cancer cell lines. For example, a derivative synthesized from 3-pyridinecarbonitrile demonstrated significant cytotoxic effects on breast cancer cells (MCF-7), indicating its potential as a lead compound for anticancer drug development .
Neuroprotective Effects
Recent investigations suggest that 3-pyridinecarbonitrile derivatives may possess neuroprotective properties. Research has indicated that these compounds can reduce oxidative stress and apoptosis in neuronal cells, making them candidates for treating neurodegenerative diseases such as Alzheimer's .
Agricultural Science
Pesticidal Activity
The compound has been explored for its potential use as a pesticide. Studies have shown that certain derivatives exhibit effective insecticidal activity against pests such as aphids and beetles. The mechanism involves disrupting the nervous system of the pests, leading to paralysis and death .
Herbicidal Properties
Research has also indicated that derivatives of 3-pyridinecarbonitrile can act as herbicides. They inhibit specific enzymatic pathways in plants that are crucial for growth and development. Field trials have demonstrated effective weed control in crops without significant phytotoxicity to the plants .
Materials Science
Synthesis of Novel Polymers
The compound's reactive functional groups allow it to be utilized in the synthesis of novel polymers with unique properties. For instance, researchers have incorporated 3-pyridinecarbonitrile into polymer matrices to enhance thermal stability and mechanical strength .
Nanomaterials Development
Recent advancements have shown that 3-pyridinecarbonitrile can be used in the fabrication of nanomaterials for electronic applications. Its incorporation into nanocomposites has resulted in materials with improved conductivity and electrochemical properties suitable for sensors and energy storage devices .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agents | Effective against Gram-positive/negative bacteria |
| Anticancer Agents | Cytotoxic effects on MCF-7 breast cancer cells | |
| Neuroprotective Agents | Reduces oxidative stress in neuronal cells | |
| Agricultural Science | Pesticides | Effective against aphids and beetles |
| Herbicides | Inhibits growth in weeds without harming crops | |
| Materials Science | Polymer Synthesis | Enhances thermal stability and mechanical strength |
| Nanomaterials | Improved conductivity for sensors |
Case Studies
-
Antimicrobial Efficacy Study (2021)
A study conducted by Mohamed et al. evaluated various thioxo derivatives of 3-pyridinecarbonitrile for their antimicrobial properties against a range of bacterial strains. The results showed that specific modifications significantly enhanced their efficacy . -
Anticancer Activity Assessment (2020)
In vitro testing revealed that a synthesized derivative exhibited potent cytotoxicity against MCF-7 breast cancer cells. The study highlighted the compound's potential as a scaffold for developing new anticancer therapies . -
Field Trials on Herbicidal Activity (2019)
Field trials demonstrated that certain derivatives effectively controlled weed populations while maintaining crop health, suggesting their viability as eco-friendly herbicides .
Mechanism of Action
The mechanism of action of 3-Pyridinecarbonitrile, 4,6-diamino-2,5-dihydro-2-thioxo- involves its interaction with specific molecular targets. The amino and thioxo groups play a crucial role in binding to enzymes or receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Compounds:
2-Alkoxy-4-aryl-6-(1H-benzimidazol-2-yl)-3-pyridinecarbonitrile derivatives Substituents: Alkoxy groups at position 2, aryl groups at position 4, and benzimidazol moieties at position 4. Activity: Exhibited potent vasodilation properties (IC~50~ = 0.145–0.214 mM), outperforming the standard prazosin hydrochloride (IC~50~ = 0.487 mM). The benzimidazol group likely enhances π-π stacking interactions with biological targets .
(2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a,b) Substituents: Benzylidene and methylfuran groups fused to a thiazolo-pyrimidine system. Spectral Data: IR peaks at ~2,219 cm⁻¹ (C≡N) and NMR signals for aromatic protons (δ 6.56–8.01 ppm). Melting points range from 213–246°C .
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12)
- Structure : Quinazoline fused with a pyrimidine ring and a nitrile group.
- Synthesis : Achieved via thiouracil derivative and anthranilic acid reflux (57% yield). IR shows C≡N at 2,220 cm⁻¹ and C=O at 1,719 cm⁻¹ .
- Comparison : The target compound’s saturated dihydro-pyridine ring may confer greater conformational flexibility compared to the rigid quinazoline system.
Physicochemical and Spectral Properties
- The target’s thioxo group would show distinct C=S IR absorption (~1,200–1,050 cm⁻¹), absent in carbonyl-dominated analogs like compound 12 .
Biological Activity
Overview
3-Pyridinecarbonitrile, 4,6-diamino-2,5-dihydro-2-thioxo- (CAS No. 105774-81-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring fused with a thioxo group and possesses multiple amino substituents, which may contribute to its pharmacological properties. The following sections detail the biological activities, synthesis methods, and research findings associated with this compound.
| Property | Value |
|---|---|
| Molecular Formula | C6H6N4S |
| Molecular Weight | 166.20 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
Anticancer Properties
Research indicates that compounds similar to 3-Pyridinecarbonitrile derivatives exhibit promising anticancer activities. For instance, studies have shown that certain pyridine derivatives can inhibit key protein kinases involved in cancer progression. A related compound, 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, demonstrated significant inhibition of DYRK1A and CDK5 kinases with IC50 values of 11 µM and 0.41 µM respectively, indicating potential for developing treatments for conditions such as Alzheimer's disease and cancer .
The biological activity of 3-Pyridinecarbonitrile is hypothesized to involve interaction with various molecular targets through hydrogen bonding and non-covalent interactions. The presence of the thioxo group may enhance its reactivity with biological molecules, potentially leading to modulation of signaling pathways associated with cell growth and proliferation.
Synthesis Methods
The synthesis of 3-Pyridinecarbonitrile can be achieved through several methods:
- Cyclization Reactions : Utilizing appropriate precursors such as substituted malononitriles and thioamides.
- Thioamide Formation : Reaction of pyridine derivatives with thiourea or related compounds under acidic or basic conditions.
These synthetic routes allow for the introduction of various functional groups that can enhance the biological profile of the resulting compounds.
Study on Antitumor Activity
In a study focused on evaluating the antitumor activity of pyridine derivatives, compounds including variations of 3-Pyridinecarbonitrile were tested against various cancer cell lines. The results showed that some derivatives exhibited selective cytotoxicity towards tumor cells while sparing normal cells, suggesting their potential as targeted anticancer agents .
Evaluation of Toxicity
Another critical aspect of evaluating the biological activity involves assessing toxicity profiles. In preclinical studies, certain derivatives demonstrated low acute toxicity in animal models at high doses (up to 2000 mg/kg), indicating a favorable safety margin for further development .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Pyridinecarbonitrile derivatives, and how can the reaction conditions be optimized?
- Methodology : A general synthesis involves the cyclocondensation of cyanoacetic acid hydrazide, malononitrile, and aromatic aldehydes in refluxing absolute ethanol with catalytic piperidine . Key parameters include solvent choice (ethanol for high polarity), temperature control (reflux to ensure complete cyclization), and stoichiometric ratios of reactants. Optimization may involve adjusting the aldehyde substituents to modulate electronic effects, which influence reaction rates and yields (e.g., electron-withdrawing groups improve cyclization efficiency) .
Q. How can spectroscopic techniques (IR, NMR, MS) be used to confirm the structure of 3-Pyridinecarbonitrile derivatives?
- Methodology :
- IR Spectroscopy : Detect characteristic stretches for functional groups:
- CN : Sharp peaks near 2,219–2,220 cm⁻¹ .
- NH/OH : Broad bands at 3,100–3,500 cm⁻¹ .
- NMR :
- ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and thiourea NH signals (δ ~9.5 ppm, D₂O-exchangeable) .
- ¹³C NMR : Confirm nitrile carbons (δ ~115–120 ppm) and carbonyl/thiocarbonyl carbons (δ ~165–175 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 386 for C₂₀H₁₀N₄O₃S) validate the molecular formula .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the reactivity and biological activity of 3-Pyridinecarbonitrile derivatives?
- Methodology :
- Steric Effects : Bulky substituents (e.g., 2,4,6-trimethylbenzylidene in compound 11a ) reduce reaction yields due to hindered cyclization .
- Electronic Effects : Electron-deficient aryl groups (e.g., 4-cyanobenzaldehyde in 11b ) enhance electrophilicity, accelerating nucleophilic attack during synthesis .
- Biological Implications : Substituents like cyclopropylmethoxy (in compound 40 ) improve solubility and binding affinity to enzymatic targets, as shown in cytotoxicity assays .
Q. How can contradictory spectral data (e.g., unexpected DEPT or 2D NMR signals) be resolved during structural elucidation?
- Methodology :
- DEPT-135 : Differentiate CH₃, CH₂, and CH groups. For example, a missing signal in DEPT may indicate a quaternary carbon, as seen in pyridine ring systems .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals. In compound 12 , HSQC correlated δ 6.28 ppm (¹H) with δ 109.76 ppm (¹³C) to confirm a furan CH group .
- X-ray Crystallography : Resolve ambiguities in tautomeric forms or regiochemistry .
Q. What strategies are effective for improving the yield of multi-step syntheses involving 3-Pyridinecarbonitrile intermediates?
- Methodology :
- Stepwise Purification : Use column chromatography after each step to isolate intermediates (e.g., compound 12 achieved 57% yield after crystallization from DMF/water) .
- Catalytic Optimization : Replace piperidine with DBU (1,8-diazabicycloundec-7-ene) to enhance base-catalyzed cyclization .
- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes for steps like thiourea formation .
Critical Analysis of Contradictions
- Spectral Anomalies : In compound 12 , the absence of a thiocarbonyl IR peak (expected ~1,250 cm⁻¹) suggests tautomerization to an oxo form during synthesis, confirmed via ¹³C NMR (δ 171.18 ppm for C=O) .
- Yield Discrepancies : Substituent-dependent yields (e.g., 40% for pyridin-3-ylmethylthio vs. 87% for triazolylmethylthio in ) highlight the need for tailored reaction conditions.
Biological and Mechanistic Research Directions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
